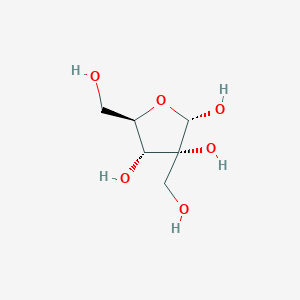
alpha-D-Hamamelofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-D-Hamamelofuranose is a rare monosaccharide derivative belonging to the furanose family, characterized by a five-membered ring structure. Hamamelose, the parent sugar of Hamamelofuranose, is a naturally occurring hexose found in witch hazel (Hamamelis virginiana), known for its antioxidant and anti-inflammatory properties . The furanose form (α-D-Hamamelofuranose) likely exists as a cyclic hemiacetal with a specific anomeric configuration (α-D), influencing its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Hamamelofuranose can be synthesized through chemical and enzymatic methods. One common synthetic route involves the chemical acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose using dibutyltin oxide (Bu2SnO) and 3,4,5-tri-O-acetylgalloyl chloride, followed by deprotection to yield hamamelitannin . Another method involves the enzymatic benzoylation of D-hamamelose using vinyl benzoate and Lipozyme TL IM as a biocatalyst in t-butyl methyl ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions due to their higher specificity and yield. The enzymatic galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with vinyl gallate under the catalysis of Lipozyme TL IM in t-butyl alcohol or t-butyl methyl ether is a preferred method .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Hamamelofuranose undergoes various chemical reactions, including acylation, benzoylation, and galloylation. These reactions are essential for modifying the compound to enhance its bioactivity and stability.
Common Reagents and Conditions:
Acylation: Uses reagents like 3,4,5-tri-O-acetylgalloyl chloride and Bu2SnO.
Benzoylation: Uses vinyl benzoate and Lipozyme TL IM as a biocatalyst.
Galloylation: Uses vinyl gallate and Lipozyme TL IM in t-butyl alcohol or t-butyl methyl ether.
Major Products: The major products formed from these reactions include various acylated and benzoylated derivatives of this compound, such as tribenzoates and diacylated hamamelofuranoses .
Scientific Research Applications
Alpha-D-Hamamelofuranose has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing bioactive compounds like hamamelitannin.
Biology: Studied for its role in plant metabolism and its potential as a natural preservative.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of natural cosmetics and skincare products due to its soothing properties.
Mechanism of Action
The mechanism of action of alpha-D-Hamamelofuranose involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
α-D-Xylofuranose Derivatives
details six synthetic derivatives of α-D-Xylofuranose (e.g., 1,2:3,5-bis-O-(1-methylethylidene)-α-D-Xylofuranose) with varied substituents (e.g., dodecyloxypropyl, morpholinoethylamine). These compounds exhibit distinct physicochemical and biological properties:
| Compound Substituent | Molecular Formula | Yield (%) | Key Biological Activity |
|---|---|---|---|
| Dodecyloxypropyl | C₂₀H₃₈O₆ | 82 | Anticancer (cytotoxicity) |
| N,N-Dimethylaminopropylamine | C₁₁H₂₂N₂O₅ | 73 | Antimicrobial |
| 1-Morpholinoethylamine | C₁₃H₂₄N₂O₆ | 68 | Anti-inflammatory potential |
Key Differences from α-D-Hamamelofuranose:
- Ring Size and Substituents: Xylofuranose derivatives feature a five-membered ring with non-polar substituents (e.g., alkyl chains), enhancing lipophilicity and membrane permeability. In contrast, Hamamelofuranose (derived from a hexose) may have additional hydroxyl groups, increasing hydrophilicity and hydrogen-bonding capacity .
- Synthetic Accessibility: Xylofuranose derivatives are synthesized via regioselective protection (e.g., isopropylidene groups) with yields >60%, whereas Hamamelofuranose’s natural occurrence suggests extraction challenges .
Methyl Glycopyranosides
Methyl α-O-glycopyranosides (e.g., Methyl β-D-Arabinopyranoside) share functional similarities with α-D-Hamamelofuranose, such as glycosidic bonds and stereochemistry. However, glycopyranosides adopt a six-membered pyranose ring, conferring greater conformational rigidity compared to the five-membered furanose ring . This difference impacts their solubility and enzymatic recognition. For instance:
- Thermodynamic Stability: Pyranose forms (e.g., Methyl β-D-Arabinopyranoside) are typically more stable than furanose forms due to reduced ring strain .
- Biological Targets: Glycopyranosides are often substrates for glycosidases, whereas furanose derivatives like Hamamelofuranose may interact with furanose-specific transporters or receptors .
Diphenylamine Analogs
Though structurally distinct, diphenylamine analogs (e.g., tofenamic acid) share functional roles with α-D-Hamamelofuranose in medicinal chemistry. For example:
- Anti-inflammatory Activity: Tofenamic acid (a diphenylamine derivative) inhibits cyclooxygenase-2 (COX-2), while Hamamelofuranose’s bioactivity may involve reactive oxygen species (ROS) scavenging .
- Synthetic Complexity: Diphenylamines are easier to functionalize via electrophilic substitution, whereas Hamamelofuranose requires stereoselective synthesis or enzymatic modification .
Research Findings and Data Gaps
- Spectroscopic Characterization: α-D-Xylofuranose derivatives are validated using IR (C-O-C stretching at 1,100 cm⁻¹) and ¹H NMR (anomeric proton at δ 4.8–5.2 ppm) .
- Thermodynamic Properties: The boiling point of α-D-Xylofuranose derivatives (e.g., 376.2 K at 0.3 kPa) suggests low volatility, a trait likely shared by Hamamelofuranose due to polar hydroxyl groups .
- Biological Efficacy: Xylofuranose derivatives show cytotoxicity (IC₅₀ ~10 µM) against cancer cells, whereas Hamamelofuranose’s natural analogs (e.g., Hamamelitannin) exhibit IC₅₀ values in the mM range, indicating lower potency .
Properties
CAS No. |
1932261-61-4 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-3,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)6(11,2-8)5(10)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
InChI Key |
QQWKIYSNDOXBOU-ARQDHWQXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@]([C@H](O1)O)(CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















